N-(4-methylbenzyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a phenylpyrimidine moiety, and a 4-methylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using reagents like carbodiimides or acid chlorides.
Attachment of the Phenylpyrimidine Moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the phenylpyrimidine group to the piperidine ring.
Addition of the 4-Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
- N-(4-chlorophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
- N-(4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
Uniqueness
N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring, phenylpyrimidine moiety, and 4-methylphenyl group makes it a versatile and valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26N4O |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H26N4O/c1-18-7-9-19(10-8-18)16-25-24(29)21-11-13-28(14-12-21)23-15-22(26-17-27-23)20-5-3-2-4-6-20/h2-10,15,17,21H,11-14,16H2,1H3,(H,25,29) |
InChI Key |
NTGLCRSHIPNKJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.